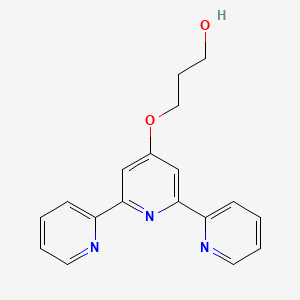
3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol is an organic compound with the molecular formula C₁₈H₁₇N₃O₂ It is characterized by the presence of a pyridine ring system and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol typically involves the reaction of 4-chloro-2,6-dipyridin-2-ylpyridine with 1,3-propanediol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the propanediol attacks the chloro-substituted pyridine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyridine rings can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced pyridine derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol involves its interaction with specific molecular targets. The pyridine rings can coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as catalytic activity or biological activity. The hydroxypropyl group can also participate in hydrogen bonding, influencing the compound’s overall behavior .
Comparison with Similar Compounds
Similar Compounds
4-(2,6-Dipyridin-4-ylpyridin-4-yl)benzonitrile: Similar structure but with a benzonitrile group instead of a hydroxypropyl group.
2,2’6’,2’'-Terpyridine: A related compound with three pyridine rings but lacking the hydroxypropyl group.
Uniqueness
3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol is unique due to the presence of the hydroxypropyl group, which imparts additional functionality and potential for hydrogen bonding. This makes it a versatile ligand in coordination chemistry and a valuable compound in various applications .
Properties
CAS No. |
238075-49-5 |
|---|---|
Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
3-(2,6-dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol |
InChI |
InChI=1S/C18H17N3O2/c22-10-5-11-23-14-12-17(15-6-1-3-8-19-15)21-18(13-14)16-7-2-4-9-20-16/h1-4,6-9,12-13,22H,5,10-11H2 |
InChI Key |
VAXUMMZBTNBCLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















